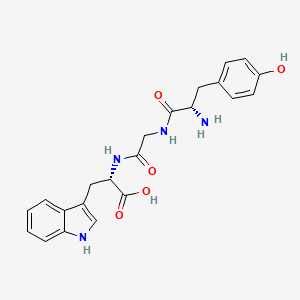

H-Tyr-Gly-Trp-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound H-Tyr-Gly-Trp-OH is a tetrapeptide composed of the amino acids tyrosine, glycine, and tryptophan. Peptides like this compound are of significant interest due to their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-Trp-OH typically involves solid-phase peptide synthesis (SPPS), which is a widely used method for the preparation of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies are commonly employed for protecting the amino groups of the amino acids during the synthesis .

Boc Strategy: In this method, Boc-protected amino acids are used. The Boc group is removed using trifluoroacetic acid (TFA), and the coupling of amino acids is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

Fmoc Strategy: This method uses Fmoc-protected amino acids. The Fmoc group is removed using piperidine, and the coupling is achieved using reagents like N,N’-diisopropylcarbodiimide (DIC) and HOBt.

Industrial Production Methods

Industrial production of peptides like this compound involves automated peptide synthesizers that can handle large-scale synthesis. These synthesizers use the same principles as SPPS but are optimized for high-throughput and large-scale production. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

H-Tyr-Gly-Trp-OH can undergo various chemical reactions, including:

Reduction: Reduction reactions can target the disulfide bonds if present in the peptide structure.

Substitution: The aromatic rings of tyrosine and tryptophan can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane is commonly used for the selective oxidation of tyrosine residues.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Oxidation of tyrosine can lead to the formation of dopaquinone and subsequently melanin.

Reduction: Reduction of disulfide bonds results in the formation of free thiol groups.

Substitution: Electrophilic substitution can introduce nitro or bromo groups into the aromatic rings of tyrosine and tryptophan.

Applications De Recherche Scientifique

H-Tyr-Gly-Trp-OH has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: The peptide is used in studies related to protein-protein interactions and enzyme-substrate interactions.

Mécanisme D'action

The mechanism of action of H-Tyr-Gly-Trp-OH involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the tryptophan residue can engage in π-π stacking interactions. These interactions are crucial for the peptide’s biological activity and its ability to modulate various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Tyr-Gly-Gly-Phe-Leu-OH: Another peptide with similar amino acid composition but different sequence.

H-Tyr-Gly-Gly-Phe-Met-OH: A peptide with a similar structure but containing methionine instead of tryptophan.

Uniqueness

H-Tyr-Gly-Trp-OH is unique due to the presence of tryptophan, which imparts distinct spectroscopic properties and biological activities. The combination of tyrosine and tryptophan residues allows for unique interactions and reactivity compared to other peptides .

Activité Biologique

H-Tyr-Gly-Trp-OH is a peptide that consists of three amino acids: tyrosine (Tyr), glycine (Gly), and tryptophan (Trp). This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into peptides. The common strategies for protecting the amino groups during synthesis include the Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) methods. The presence of tryptophan in the sequence contributes to distinct spectroscopic properties and enhances its biological activities.

The biological activity of this compound can be attributed to its interactions with various molecular targets. The tyrosine residue facilitates hydrogen bonding and hydrophobic interactions , while the tryptophan residue engages in π-π stacking interactions . These interactions are essential for modulating biochemical pathways, influencing processes such as protein-protein interactions and enzyme-substrate dynamics.

Biological Activities

- Neurotransmission Modulation : this compound has been implicated in modulating neurotransmitter systems, potentially influencing mood and cognitive functions due to the presence of tryptophan, a precursor to serotonin.

- Antioxidant Properties : The tyrosine residue can undergo oxidation, contributing to antioxidant activity that may protect cells from oxidative stress.

- Potential Therapeutic Applications : Research indicates that this compound may serve as a precursor in drug development, particularly in creating compounds that target specific biological pathways related to neurological disorders and cancer.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Binding Affinity : In vitro studies demonstrated that this compound exhibits significant binding affinity to various receptors involved in neurotransmission, suggesting its potential role as a neuromodulator .

- Selectivity Studies : Comparative studies with similar peptides indicated that this compound binds selectively to certain molecular targets, enhancing its effectiveness in therapeutic applications .

Table 1: Binding Affinities of Peptides

| Peptide | Binding Affinity (K_a) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|

| This compound | 1.3 × 10^5 M^{-1} | -7.2 | -0.3 |

| H-Gly-Trp-Gly-OH | 2.3 × 10^5 M^{-1} | -4.3 | -2.7 |

| H-Gly-Gly-Trp-OH | 4.4 × 10^4 M^{-1} | -12.0 | 5.5 |

This table illustrates the comparative binding affinities of this compound with other peptides, indicating its strong interaction with specific receptors .

Case Studies

Several case studies have investigated the effects of this compound in vivo:

- Neuroprotective Effects : In animal models, administration of this compound has shown protective effects against neurodegeneration induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Cancer Research : Preliminary studies indicate that this peptide may inhibit tumor growth by modulating apoptotic pathways, highlighting its potential role in cancer therapy.

Propriétés

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c23-17(9-13-5-7-15(27)8-6-13)21(29)25-12-20(28)26-19(22(30)31)10-14-11-24-18-4-2-1-3-16(14)18/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHJJQYGMWONTD-HKUYNNGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.